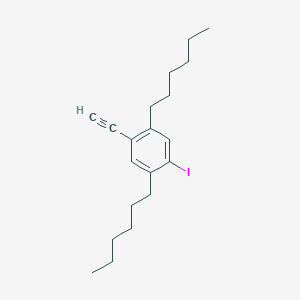
Benzene, 1-ethynyl-2,5-dihexyl-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- is an organic compound characterized by the presence of a benzene ring substituted with an ethynyl group at position 1, two hexyl groups at positions 2 and 5, and an iodine atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethynyl, hexyl, and iodine substituents. The reaction conditions often involve the use of catalysts such as palladium or copper, and reagents like iodobenzene, hexyl bromide, and ethynyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through distillation or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- can undergo oxidation reactions, typically resulting in the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce the iodine substituent to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiolates under mild conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting pathways involved in chemical and biological processes .
Comparison with Similar Compounds
- Benzene, 1-ethynyl-2,5-dihexyl-4-bromo-
- Benzene, 1-ethynyl-2,5-dihexyl-4-chloro-
- Benzene, 1-ethynyl-2,5-dihexyl-4-fluoro-
Comparison: Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and capable of forming stronger halogen bonds.
Properties
CAS No. |
167319-26-8 |
|---|---|
Molecular Formula |
C20H29I |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-ethynyl-2,5-dihexyl-4-iodobenzene |
InChI |
InChI=1S/C20H29I/c1-4-7-9-11-13-18-16-20(21)19(15-17(18)6-3)14-12-10-8-5-2/h3,15-16H,4-5,7-14H2,1-2H3 |
InChI Key |
KLDCJUAUOVAFBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1I)CCCCCC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
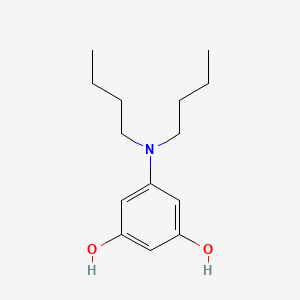
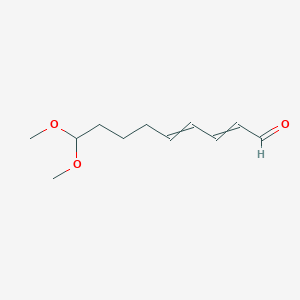
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
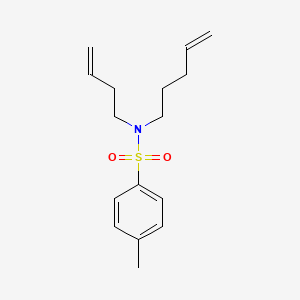
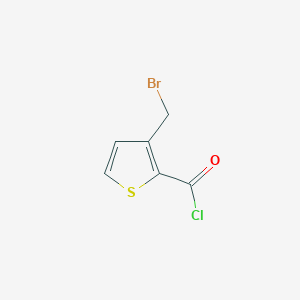
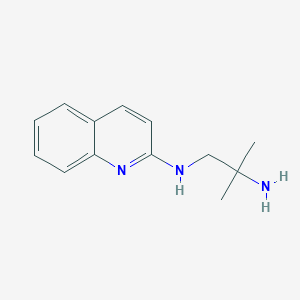

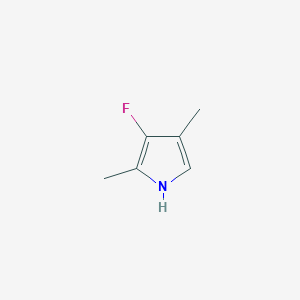
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
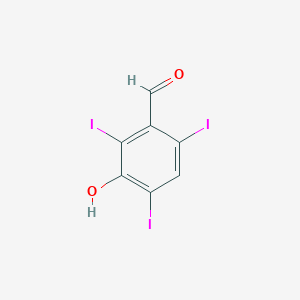
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
